
Tungsten--zirconium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten–zirconium (2/1) is a compound that combines tungsten and zirconium in a 2:1 ratio. This compound is known for its unique properties, including high strength, good thermal conductivity, and excellent resistance to high temperatures and corrosion. These characteristics make it valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tungsten–zirconium (2/1) can be achieved through several methods. One common approach involves the reactive infiltration of zirconium-copper alloys into tungsten preforms. This process typically occurs at high temperatures, around 1200°C, where the zirconium-copper infiltrants reduce tungsten carbide into tungsten and zirconium carbide .
Industrial Production Methods
In industrial settings, tungsten–zirconium (2/1) composites are often produced using hot-pressing and spark plasma sintering techniques. These methods involve the application of high pressure and temperature to form dense, high-strength composites. The use of continuous tungsten fibers and zirconium carbide particles in these composites enhances their mechanical properties and toughness .
化学反応の分析
Types of Reactions
Tungsten–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s high reactivity and the presence of both tungsten and zirconium.
Common Reagents and Conditions
Common reagents used in reactions with tungsten–zirconium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may occur in the presence of oxygen at elevated temperatures, leading to the formation of tungsten oxide and zirconium oxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield tungsten oxide and zirconium oxide, while reduction reactions may produce elemental tungsten and zirconium .
科学的研究の応用
Tungsten–zirconium (2/1) has a wide range of scientific research applications due to its unique properties
Biology: Research is ongoing to explore the potential biological applications of tungsten–zirconium (2/1), particularly in the development of new materials for biomedical devices.
Medicine: The compound’s high strength and biocompatibility make it a candidate for use in medical implants and prosthetics.
作用機序
The mechanism by which tungsten–zirconium (2/1) exerts its effects is primarily related to its high reactivity and the formation of strong bonds between tungsten and zirconium atoms. These bonds contribute to the compound’s high strength and resistance to thermal and mechanical stress. Additionally, the presence of zirconium carbide particles enhances the material’s toughness by dissipating energy during mechanical deformation .
類似化合物との比較
Similar Compounds
Similar compounds to tungsten–zirconium (2/1) include tungsten carbide, zirconium carbide, and other tungsten-based composites. These compounds share some properties with tungsten–zirconium (2/1), such as high strength and thermal conductivity.
Uniqueness
What sets tungsten–zirconium (2/1) apart from similar compounds is its combination of tungsten and zirconium in a specific ratio, which results in unique mechanical and thermal properties. The addition of zirconium carbide particles further enhances the toughness and strength of the composite, making it suitable for applications that require materials to withstand extreme conditions .
特性
CAS番号 |
12040-31-2 |
|---|---|
分子式 |
W2Zr |
分子量 |
458.9 g/mol |
IUPAC名 |
tungsten;zirconium |
InChI |
InChI=1S/2W.Zr |
InChIキー |
OJYBUGUSFDKJEX-UHFFFAOYSA-N |
正規SMILES |
[Zr].[W].[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


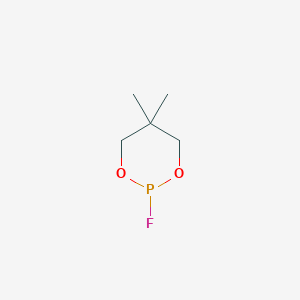
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

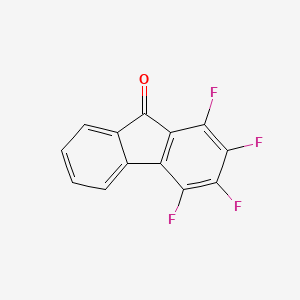
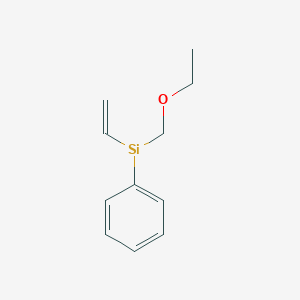
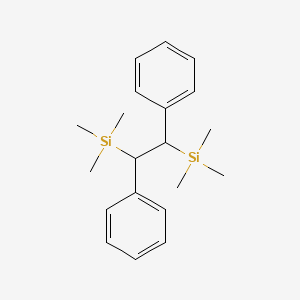
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
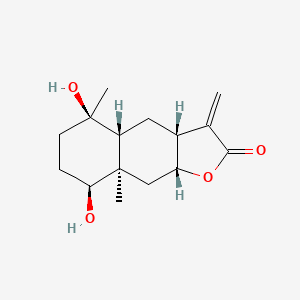



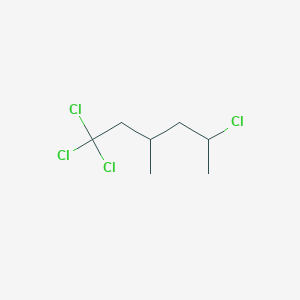

![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)
